N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-4-5-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)27-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDDQZLBRYLUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure comprises a thiazolo[4,5-d]pyrimidine core, which is essential for its biological activity. The synthesis typically involves multi-step procedures that include:
- Formation of the Thiazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Nucleophilic substitutions introduce functional groups critical for biological activity.
- Final Acetylation : The addition of the acetamide group enhances solubility and bioavailability.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological responses such as inflammation and cell proliferation .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, pyrimidine derivatives have been identified as potential antitumor agents due to their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Antimicrobial Effects
The compound's thiazole and pyrimidine components suggest potential antimicrobial properties. Studies have shown that similar compounds can exhibit antibacterial and antifungal activities, making them candidates for further investigation in infectious disease treatment .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory effects. Compounds with related structures have demonstrated the ability to reduce inflammatory markers in vitro and in vivo, indicating a potential therapeutic application in inflammatory diseases .
In Vitro Studies
In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. For instance, a study showed that similar thiazolo-pyrimidine derivatives induced significant cell death in breast cancer cells at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .
Comparative Analysis of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a structural configuration that includes a thiazolo-pyrimidine core linked to a chloro-methylphenyl group. This unique structure contributes to its bioactivity and interaction with biological targets.
Pharmacological Applications
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Antimicrobial Activity
- The compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of thiazolo-pyrimidines often demonstrate enhanced activity against resistant bacterial strains, making them potential candidates for new antibiotic therapies.
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Anti-inflammatory Effects
- Compounds with similar structures have shown the ability to reduce inflammatory markers. N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
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Anticancer Potential
- Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. The thiazolo-pyrimidine moiety has been associated with various anticancer activities, indicating that further exploration could lead to the development of novel anticancer agents.
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Neurological Applications
- Given the presence of the pyrrolidine structure, there is potential for neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.
Case Studies and Research Findings
Comparison with Similar Compounds
Compound 19 ():
- Core : Thiazolo[4,5-d]pyrimidine with a 7-phenyl and 5-thioxo group.
- Substituents: A hydroxycoumarin-derived thieno[3,4-d]pyrimidinone side chain.
- Synthesis : Microwave-assisted or conventional heating in DMF/acetic acid, yielding fused heterocycles .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
- Core : Thiazolo[3,2-a]pyrimidine with a 3-oxo group and ethyl ester at position 5.
- Substituents : A 2,4,6-trimethoxybenzylidene group at position 2.
- Synthesis : Reflux in acetic acid/anhydride with sodium acetate, yielding a flattened boat conformation in the pyrimidine ring .
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide ():
- Core : Isothiazolo[4,5-d]pyrimidine (sulfur at position 1 vs. thiazolo’s position 2).
- Substituents : A pyridin-4-yl group at position 3 and the same N-(5-chloro-2-methylphenyl)acetamide side chain.
- Molecular Weight : 411.9 g/mol, comparable to the target compound (~411–420 g/mol estimated) .
Physicochemical and Crystallographic Properties
In contrast, the target compound’s pyrrolidin-1-yl group may improve solubility due to its amine functionality . The isothiazolo analog’s pyridin-4-yl group could enhance metal coordination or hydrogen bonding .
Pharmacological Implications
- Thiazolo[4,5-d]pyrimidines (, Target Compound): Known for kinase inhibition (e.g., EGFR, VEGFR) due to their planar fused rings and electron-rich substituents .
- Isothiazolo[4,5-d]pyrimidines (): The sulfur repositioning may alter redox activity or metabolic stability compared to thiazolo analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?
- Methodology :
- Step 1 : Start with a thiazolo[4,5-d]pyrimidine core. React with chloroacetic acid and a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) under reflux in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours .
- Step 2 : Introduce the pyrrolidin-1-yl group via nucleophilic substitution or condensation reactions. Sodium acetate is often used as a catalyst to facilitate the formation of the thiazolo-pyrimidine ring .
- Step 3 : Purify via recrystallization from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate formation.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Techniques :
- Single-crystal X-ray diffraction : Resolve the 3D structure, including bond lengths, dihedral angles (e.g., 80.94° between fused rings), and hydrogen-bonding networks (C–H···O interactions) .
- NMR spectroscopy : Confirm substituent positions (e.g., pyrrolidin-1-yl at C2, chloro-methylphenyl at N5) and assess purity .
- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiazolo-pyrimidine derivatives?
- Approach :
- Comparative assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) to minimize variability .
- Structural analysis : Correlate bioactivity with substituent effects (e.g., electron-withdrawing groups like Cl at C5 enhance electrophilicity) .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem, Acta Cryst.) to identify trends in IC50 values or SAR .
- Example : Discrepancies in kinase inhibition may arise from differences in assay conditions (pH, temperature) or protein isoforms .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. The pyrrolidin-1-yl group may occupy hydrophobic pockets .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and reactive sites (e.g., carbonyl groups at C7) .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) using AMBER or GROMACS .
Q. How to design experiments for assessing metabolic stability and toxicity?
- Protocol :
- In vitro assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation. Monitor via LC-MS/MS .
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- In silico tools : Apply ADMET Predictor or ProTox-II to estimate hepatotoxicity and LD50 .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying dihedral angles for similar compounds?
- Factors :
- Crystal packing : Hydrogen bonding (e.g., C–H···O) and π-π stacking can distort ring conformations .
- Substituent effects : Bulky groups (e.g., 2,4,6-trimethoxybenzylidene) increase steric hindrance, altering ring puckering .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
